molecular formula C10H12ClN5O B503914 N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine

N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine

Cat. No.: B503914
M. Wt: 253.69g/mol
InChI Key: HHLUQAGOYJUESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine is a synthetic organic compound that belongs to the class of benzylamines. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with 1-methyl-1H-tetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-(1-methyl-1H-tetrazol-5-yl)amine
  • N-(4-methoxybenzyl)-N-(1-methyl-1H-tetrazol-5-yl)amine
  • N-(5-chloro-2-methoxybenzyl)-N-(1H-tetrazol-5-yl)amine

Uniqueness

N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine is unique due to the presence of both the 5-chloro-2-methoxybenzyl and 1-methyl-1H-tetrazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H12ClN5O

Molecular Weight

253.69g/mol

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-1-methyltetrazol-5-amine

InChI

InChI=1S/C10H12ClN5O/c1-16-10(13-14-15-16)12-6-7-5-8(11)3-4-9(7)17-2/h3-5H,6H2,1-2H3,(H,12,13,15)

InChI Key

HHLUQAGOYJUESA-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.